Antifungal Potency: 1,4-Oxazepane-Containing Sordarin Derivative R-135853 Exhibits MIC₉₀ of 0.03 μg/mL Against Candida albicans, Outperforming Fluconazole Against Resistant Strains
The 1,4-oxazepane ring moiety is a critical structural component of R-135853, a novel sordarin derivative. R-135853 exhibited an MIC₉₀ of 0.03 μg/mL against fluconazole-susceptible Candida albicans isolates [1]. Against fluconazole-resistant C. albicans strains, R-135853 maintained potent activity with MICs ranging from 0.03 to 0.06 μg/mL, whereas fluconazole at 50 mg/kg/dose was ineffective in vivo in an esophageal candidiasis model [1]. This demonstrates that the oxazepane scaffold enables efficacy against clinically relevant azole-resistant pathogens.
| Evidence Dimension | In vitro antifungal activity (MIC₉₀) against Candida albicans |
|---|---|
| Target Compound Data | R-135853 (1,4-oxazepane-containing sordarin derivative): MIC₉₀ = 0.03 μg/mL |
| Comparator Or Baseline | Fluconazole: effective against susceptible strains but ineffective (no significant activity) against fluconazole-resistant C. albicans at 50 mg/kg/dose in vivo |
| Quantified Difference | R-135853 MIC = 0.03–0.06 μg/mL against fluconazole-resistant strains; fluconazole ineffective at 50 mg/kg/dose |
| Conditions | In vitro MIC assay against Candida albicans clinical isolates; in vivo murine esophageal candidiasis model |
Why This Matters
For antifungal drug development programs targeting resistant Candida infections, the 1,4-oxazepane scaffold provides a validated path to overcoming azole resistance, a critical unmet medical need.
- [1] Koga H, Nanjoh Y, Kaneko H, et al. Antifungal activities of R-135853, a sordarin derivative, in experimental candidiasis in mice. Antimicrob Agents Chemother. 2005;49(1):52-56. View Source
